3-chloro-6-methoxy-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-6-methoxy-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a methoxy group, and a carboxamide group linked to a pyridin-3-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and methoxy substituents. The final step involves the formation of the carboxamide linkage with the pyridin-3-ylmethyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like thionyl chloride (SOCl2) for chlorination and methoxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-Chloro-6-methoxy-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a pyridazine core.
N-(pyridin-2-yl)amides: Compounds with similar amide linkages but different core structures.
Pyrazole-containing quinoline derivatives: Compounds with similar bioactive properties but different core structures.
Uniqueness
3-Chloro-6-methoxy-N-[(pyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C16H13ClN2O2S |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-chloro-6-methoxy-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-11-4-5-12-13(7-11)22-15(14(12)17)16(20)19-9-10-3-2-6-18-8-10/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
SOUIFMUYVYKQMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl |
Origin of Product |
United States |
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